(R)-3-Aminobutanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBBZSWEGYTPG-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420710 | |
| Record name | (3R)-3-Aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3775-73-3 | |
| Record name | (-)-3-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3775-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-aminobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for R 3 Aminobutanoic Acid
Chemoenzymatic Approaches for Enantioselective Synthesis
Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis, offering an effective pathway to enantiomerically pure compounds. beilstein-journals.org
Engineered Aspartase-Driven Biotransformation
A prominent chemoenzymatic method for producing (R)-3-aminobutanoic acid involves the use of engineered aspartase enzymes. researchgate.net These biocatalysts are designed to perform an asymmetric hydroamination of crotonic acid. rsc.org
Rational design and site-directed mutagenesis have been instrumental in enhancing the catalytic activity of aspartase for non-natural substrates. researchgate.netresearchgate.net Through computational modeling and virtual mutation screening, specific amino acid residues in the active site of aspartase from Bacillus sp. YM55-1 and Escherichia coli have been identified and modified. rsc.orgresearchgate.net
A notable example is the triple mutant T187L/N142R/N326L of an E. coli aspartase. researchgate.netmdpi.com Virtual mutation screening suggested that the individual mutations T187L, N142R, and N326L could enhance the interaction between the enzyme and the substrate, crotonic acid. mdpi.com Experimental verification confirmed that combining these three mutations resulted in a highly active aspartase mutant. mdpi.com This engineered enzyme, ASP T187L/N142R/N326L, exhibited a specific activity of 1516 U/mg, which is a 2.7-fold increase compared to the wild-type enzyme's activity of 560 U/mg. mdpi.com The enhanced activity is attributed to an increased affinity of the mutant enzyme for crotonic acid. mdpi.com
Another study focused on a quadruple mutant of Bacillus sp. YM55-1 aspartase (T187C/M321I/K324L/N326A), which also demonstrated high efficiency in converting crotonic acid. rsc.org
| Mutant | Origin | Key Mutations | Reported Activity/Yield |
|---|---|---|---|
| ASP T187L/N142R/N326L | E. coli | T187L, N142R, N326L | 1516 U/mg activity mdpi.com |
| B19 | Bacillus sp. YM55-1 | T187C, M321I, K324L, N326A | 92% yield on kilogram scale rsc.org |
The primary goal of engineering aspartase for this application is to shift its substrate specificity from its natural substrate, fumarate, to crotonic acid for the synthesis of this compound. rsc.orgresearchgate.net The engineered mutants have shown remarkable success in this regard.
Using the T187L/N142R/N326L mutant, a high conversion rate of crotonic acid has been achieved. mdpi.com In an optimized system, a 97% conversion rate of crotonic acid was maintained even at a high substrate concentration of 250 g/L. mdpi.com This resulted in a product concentration of 287.6 g/L of this compound, corresponding to a 96% yield within 24 hours. mdpi.com Similarly, other engineered aspartases have achieved conversion rates of ≥98% with an enantiomeric excess (ee) of ≥99.9% for this compound. google.com
For practical industrial applications, whole-cell catalysis is often preferred as it avoids the costly and time-consuming process of enzyme purification. mdpi.com Recombinant E. coli strains expressing the engineered aspartase are used as whole-cell biocatalysts. researchgate.net To overcome mass transfer limitations of the substrate entering the cell and the product exiting, cells are often permeabilized. mdpi.com Among whole cells, cell lysates, and permeabilized cells, the permeabilized form has demonstrated the highest product yield. mdpi.comresearchgate.net
Fed-batch fermentation is a strategy employed to further increase product yields by incrementally feeding the substrate into the reactor. researchgate.net This technique helps to mitigate substrate inhibition that can occur at high initial concentrations. mdpi.com One study utilizing fed-batch conditions with an engineered aspartase mutant reported achieving a remarkable (R)-3-aminobutyric acid yield of 556.1 g/L. researchgate.net
| Catalyst Form (2 g/L) | Yield (g/L) | Conversion (%) |
|---|---|---|
| Whole Cells | Data not specified | Data not specified |
| Cell Lysates | Data not specified | Data not specified |
| Permeabilized Cells | 13.92 | 58 mdpi.comresearchgate.net |
The ultimate test for any synthetic methodology is its scalability and economic feasibility. The engineered aspartase-driven biotransformation has shown significant promise in this area.
The process utilizing the T187L/N142R/N326L mutant was successfully scaled up from a 500 mL shake flask to a 7 L fermenter. mdpi.com The scaled-up process achieved a final product yield of 284 g/L with 95% productivity within 24 hours, demonstrating comparable performance to the lab scale. researchgate.netmdpi.com An economic analysis revealed that the cost of industrial-scale production using this method is estimated to be approximately a quarter of the laboratory production cost. researchgate.netmdpi.com Another engineered aspartase mutant, B19, was used to produce 1.26 kg of pure this compound with a 99% enantiomeric excess and a 92% isolated yield, highlighting its potential for large-scale synthesis. rsc.orgrug.nl
Whole-Cell Catalysis and Fed-Batch Conditions
Other Biocatalytic Systems for Asymmetric Synthesis
While engineered aspartases are a leading method, other biocatalytic systems are also being explored for the asymmetric synthesis of this compound. Transaminases, for example, represent another class of enzymes capable of producing chiral amines. An (R)-selective transaminase (ATA-117) has been used in the synthesis of (R)-3-aminobutanoate. rsc.org Additionally, lipases have been employed in the kinetic resolution of racemic intermediates to produce the desired (R)-enantiomer. google.com These alternative enzymatic approaches contribute to a growing toolbox for the sustainable production of chiral compounds.
Asymmetric Catalysis in this compound Production
Asymmetric catalysis offers a direct route to enantiomerically pure compounds, and several methods have been explored for the synthesis of this compound. One notable approach involves the asymmetric hydrogenation of 3-aminocrotonic acid using chiral catalysts to yield the desired (R)-enantiomer with high purity. Another strategy employs a Noyori-type hydrogenation of methyl acetoacetate (B1235776) with a ruthenium-BINAP catalytic system. vcu.edu The resulting alcohol undergoes a Mitsunobu reaction with sodium azide, followed by reduction to furnish the target 1,3-aminoalcohol. vcu.edu
Enzymatic methods have also proven highly effective. Engineered aspartase from Escherichia coli has been used to catalyze the conversion of crotonic acid to this compound with high stereoselectivity and yields exceeding 98%. researcher.liferesearchgate.netresearchgate.net This biocatalytic approach is advantageous due to its mild reaction conditions, environmental sustainability, and potential for cost-effective, large-scale production. researcher.liferesearchgate.net Researchers have successfully engineered aspartase mutants that exhibit significantly enhanced activity, achieving product yields of up to 284 g/L in a 7 L fermenter within 24 hours. researcher.liferesearchgate.netresearchgate.net
Chiral Resolution Techniques for Enantiopure this compound
Chiral resolution remains a common industrial method for obtaining enantiopure this compound, although it is often associated with lower yields and higher production costs compared to asymmetric methods. researcher.liferesearchgate.netresearchgate.net This technique involves the separation of a racemic mixture of 3-aminobutanoic acid. The process typically utilizes a chiral resolving agent, such as D-tartaric acid or (R)-mandelic acid, to form diastereomeric salts. vcu.edu One of the diastereomers can then be selectively crystallized and removed, allowing for the isolation of the desired (R)-enantiomer. vcu.edu
A significant drawback of classical resolution is that the theoretical maximum yield is 50%, as half of the starting material is the undesired enantiomer. vcu.edu In practice, the achievable yields are often lower due to the multiple steps required. vcu.edu
Chiral Auxiliaries and Chiral Pool Strategies
The use of chiral auxiliaries is another established strategy for asymmetric synthesis. In one example, an enantioselective conjugate addition of benzylamine (B48309) to (E)-but-2-enoate esters derived from chiral alcohols like (S)-2-methyl-1-butanol or fenchyl alcohol has demonstrated good stereoselectivities. vcu.edu However, this approach requires stoichiometric amounts of the chiral auxiliary and involves multiple synthetic steps, which can lead to material loss and increased costs. vcu.edu While the auxiliary can often be recovered, the recycling process may not be economically feasible for large-scale production. vcu.edu
Chiral pool synthesis utilizes readily available enantiopure starting materials to synthesize the target molecule. This compound itself can be considered a chiral pool starting material for the synthesis of other valuable compounds. vcu.edumdpi.com For instance, it serves as the direct precursor for the production of (R)-3-aminobutan-1-ol. vcu.edu This approach is often more direct and cost-effective than methods requiring the introduction of chirality at a later stage. vcu.edu
Reduction of this compound to (R)-3-Aminobutan-1-ol
The reduction of the carboxylic acid functionality in this compound to an alcohol yields (R)-3-Aminobutan-1-ol, a key intermediate in the synthesis of pharmaceuticals like the anti-HIV drug dolutegravir. google.comvcu.eduvcu.edu
Use of Sodium Aluminum Hydride as a Reducing Agent
Sodium aluminum hydride (NaAlH4) has emerged as a cost-effective and efficient reagent for the reduction of this compound. vcu.eduvcu.edu The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF). vcu.edu The process involves the controlled addition of NaAlH4 to a solution of the amino acid, followed by a quench with an aqueous base like sodium hydroxide. vcu.edu This one-step synthesis is considered industrially viable and provides good yields and high purity of the final product. vcu.edu
Process Optimization for Yield and Purity
Optimization of the reduction process using sodium aluminum hydride has been a focus of research to maximize yield and purity. Key parameters that have been investigated include the stoichiometry of the reducing agent and the choice of solvent. vcu.edu Studies have shown that using at least 1.8 equivalents of sodium aluminum hydride is necessary for complete conversion of the starting material. vcu.edu Tetrahydrofuran (THF) and 2-methyl-tetrahydrofuran (2-MeTHF) have been identified as effective solvents for this reduction. vcu.edu
On a 20-gram scale, this optimized process has demonstrated the ability to produce (R)-3-Aminobutan-1-ol with isolated yields ranging from 61-67% and a purity of 96-99%. vcu.eduvcu.edu Importantly, the optical purity of the product remains at 100%, indicating that no racemization occurs during the reduction. vcu.eduvcu.edu
| Parameter | Condition | Outcome | Reference |
| Reducing Agent | Sodium Aluminum Hydride (NaAlH₄) | Cost-effective, suitable for large-scale production | vcu.eduvcu.edu |
| Solvent | Tetrahydrofuran (THF) | Effective reaction medium | vcu.edu |
| Equivalents of NaAlH₄ | >1.8 | Complete conversion of starting material | vcu.edu |
| Yield | 61-67% | Good isolated yields on a 20g scale | vcu.eduvcu.edu |
| Purity | 96-99% | High purity of the final product | vcu.eduvcu.edu |
| Optical Purity | 100% | No racemization observed | vcu.eduvcu.edu |
Comparison with Other Reducing Agents (e.g., LiAlH4)
Lithium aluminum hydride (LiAlH4) is a more powerful and well-known reducing agent capable of reducing carboxylic acids and amides. saskoer.camasterorganicchemistry.combiotrend.com While LiAlH4 reductions of aminobutanoic acid are established, the reagent is significantly more expensive than sodium aluminum hydride, making it less favorable for large-scale, low-cost manufacturing. vcu.edu
Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent that is generally not capable of reducing carboxylic acids or amides under standard conditions. masterorganicchemistry.com Therefore, it is not a suitable reagent for the direct reduction of this compound to (R)-3-Aminobutan-1-ol.
The choice of sodium aluminum hydride represents a balance between reactivity and cost, offering a practical solution for the industrial production of (R)-3-Aminobutan-1-ol from this compound. vcu.edu
| Reducing Agent | Reactivity with Carboxylic Acids | Cost | Safety Considerations | Reference |
| Sodium Aluminum Hydride (NaAlH₄) | Effective | Lower | Reacts violently with water | vcu.edu |
| Lithium Aluminum Hydride (LiAlH₄) | Highly Effective | Higher | Reacts violently with water | vcu.edumasterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Generally Ineffective | Lower | Less reactive with water than metal hydrides | masterorganicchemistry.com |
Spectroscopic Analysis and Characterization in Research
Vibrational Spectroscopy Studies (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of (R)-3-aminobutanoic acid. These methods probe the vibrational modes of the molecule, offering detailed information about its functional groups and intermolecular interactions.
In the solid state and in aqueous solutions, 3-aminobutanoic acid predominantly exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). wjarr.com FT-IR spectroscopy confirms this zwitterionic nature through the appearance of characteristic absorption bands. A broad and intense absorption band observed in the 3500–2000 cm⁻¹ region is a hallmark of strong intermolecular hydrogen bonding, specifically the N-H···O interactions between the -NH₃⁺ and -COO⁻ groups of adjacent molecules. wjarr.comasianjournalofphysics.com This interaction leads to the formation of dimer structures. wjarr.com
Key vibrational modes observed in the FT-IR and Raman spectra that support the zwitterionic structure include:
-NH₃⁺ stretching vibrations: These are typically observed around 3000-3080 cm⁻¹. wjarr.com For instance, an IR peak at approximately 3029 cm⁻¹ is assigned to the N-H stretch.
-COO⁻ stretching vibrations: The asymmetric and symmetric stretching modes of the ionized carboxyl group appear at distinct frequencies. The asymmetric stretch is found around 1630 cm⁻¹ and the symmetric stretch near 1410 cm⁻¹. wjarr.com
-NH₃⁺ bending vibrations: These are observed near 1680 cm⁻¹. wjarr.com
C-C skeletal modes: Raman spectroscopy is particularly useful for observing the carbon backbone. Characteristic strong Raman modes at 900 cm⁻¹ and 843 cm⁻¹ suggest an unperturbed C-C skeletal structure. wjarr.comgrafiati.com
The following table summarizes key experimental vibrational frequencies for 3-aminobutanoic acid, indicative of its zwitterionic and dimeric form.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| CH₃ Asymmetric Stretch | 2940 | 2990, 2942 |
| CH₂ Asymmetric Stretch | 2974 | 2973 |
| CH Stretch | 2910 | 2911 |
| CH₃ Symmetric Stretch | 2884 | 2886 |
| CH₂ Symmetric Stretch | 2840 | 2837 |
| -COO⁻ Asymmetric Stretch | ~1577 | - |
| C-C Backbone | - | 900 |
| CH/CH₂/CH₃ Bending | - | 843 |
| Data sourced from a study on zwitterionic 3-aminobutanoic acid. wjarr.com |
To complement experimental findings, computational methods like Density Functional Theory (DFT) are employed to model the vibrational spectra of 3-aminobutanoic acid. wjarr.comasianjournalofphysics.com Calculations are often performed using the B3LYP method with a 6-311++G(d,p) basis set. wjarr.comtandfonline.com
These theoretical calculations help in the precise assignment of vibrational bands observed in the experimental FT-IR and Raman spectra. tandfonline.com By modeling the molecule as a zwitterionic monomer and a dimer, researchers can confirm that the zwitterionic dimer structure, stabilized by –N-H∙∙∙O– hydrogen bonds, provides the best agreement with experimental data. grafiati.com The use of the Self-Consistent Reaction Field (SCRF) method, particularly the SMD solvation model, is crucial as it demonstrates that the stable zwitterionic forms are favored in a water solvent medium. grafiati.com A scaling factor, typically around 0.9688 for the B3LYP/6-311++G(d,p) level, is often applied to the calculated frequencies to better match the experimental values. wjarr.com
Analysis of Zwitterionic Forms and Intermolecular Interactions
Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the sensitive detection and quantification of the compound in complex mixtures.
GC-MS analysis of this compound is possible, often after derivatization to increase its volatility. vcu.edu The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. nih.govnih.gov For instance, the mass spectrum of the related (R)-3-aminobutan-1-ol shows a dominant fragment at m/z = 90.1, corresponding to the loss of a water molecule ([M-H₂O]). vcu.edu
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing amino acids, including this compound, in biological fluids. nih.gov This technique often involves a derivatization step to improve chromatographic separation and detection sensitivity. lcms.cz Multiple Reaction Monitoring (MRM) is used to enhance specificity, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. lcms.cz LC-MS/MS can distinguish between structural isomers if they are chromatographically separated. nih.govlcms.cz For example, a method using a Raptor Polar X column has been developed for the direct LC-MS/MS analysis of 45 amino acids in plasma without derivatization. restek.com Another approach uses Marfey's reagent for derivatization to resolve all eight aminobutyric acid isomers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectra of 3-aminobutanoic acid in D₂O show characteristic signals for the different protons in the molecule. chemicalbook.com For example, a ¹H NMR spectrum might show signals corresponding to the methyl group (CH₃), the methylene (B1212753) group (CH₂), and the methine proton (CH). chemicalbook.com A synthesis patent for a related compound, (R)-3-aminobutanol, provides ¹H NMR data for its intermediates, confirming the structure at each step. google.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.govchemicalbook.com Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the molecular backbone.
The following table presents typical ¹H NMR spectral data for DL-3-Aminobutanoic acid in D₂O.
| Assignment | Chemical Shift (ppm) |
| A | 3.615 |
| B | 2.499 |
| C | 1.324 |
| Data sourced from ChemicalBook. chemicalbook.com |
Chiral Analysis Methods (e.g., Chiral SFC)
Since this compound is a chiral compound, methods that can distinguish between its enantiomers are essential for determining its optical purity. vcu.edu
Chiral Supercritical Fluid Chromatography (SFC) is an effective technique for the enantioselective analysis of chiral compounds. tandfonline.comresearchgate.net For the analysis of the related small molecule (R)-3-aminobutan-1-ol, derivatization was necessary to introduce a UV-detectable chromophore. vcu.edu The derivatized sample was then analyzed on a chiral column, such as a ChiralPak IB-N5, allowing for the separation and quantification of the enantiomers. vcu.edu
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is another widely used method for separating enantiomers of amino acids. researchgate.net For β-amino acids like 3-aminobutanoic acid, Cinchona alkaloid-based zwitterionic CSPs have been successfully used to separate the enantiomers. researchgate.net The separation can be optimized by adjusting the mobile phase composition, including pH and the concentration of additives. researchgate.net
Biological and Biochemical Research on R 3 Aminobutanoic Acid
Role in Metabolic Pathways and Cellular Functions
(R)-3-Aminobutanoic acid is involved in various metabolic processes, influencing cellular biochemistry through its interactions with enzymes and receptors. Its structural similarity to endogenous molecules allows it to participate in and modulate key biological pathways.
This compound's biological effects are mediated through its interactions with specific molecular targets, including enzymes and receptors. Research has shown that it can act as a substrate for certain enzymes, thereby influencing biochemical pathways. One notable interaction is with aspartase, an enzyme that can be engineered to catalyze the conversion of crotonic acid to this compound with high efficiency. mdpi.comresearchgate.net Structural analysis of aspartase reveals that specific residues, such as Asn142, Thr187, and Asn326, are crucial for this catalytic activity. mdpi.com
In the context of neurotransmission, this compound is structurally related to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This structural similarity allows it to bind to GABA receptors, although the specifics of these interactions are still under investigation. jst.go.jp It has been noted to inhibit GABA uptake via GAT-2 transporters. The ability of this compound and its derivatives to interact with neurotransmitter receptors suggests potential applications in modulating neurological activity.
Table 1: Documented Interactions of this compound with Biomolecules
| Interacting Biomolecule | Type of Interaction | Observed Effect |
| Aspartase | Substrate/Catalysis | Conversion of crotonic acid to this compound. mdpi.comresearchgate.net |
| GABA Receptors | Ligand Binding | Modulation of receptor activity due to structural similarity to GABA. jst.go.jp |
| GAT-2 Transporters | Inhibition | Inhibition of GABA uptake. |
Emerging evidence indicates that this compound plays a role in metabolic regulation, particularly in pathways related to energy homeostasis. It has been associated with increased fatty acid oxidation and improved insulin (B600854) sensitivity. These effects are thought to be mediated through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key cellular energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes. The activation of the peroxisome proliferator-activated receptor δ (PPARδ) pathway has also been implicated in its metabolic benefits. Studies have shown that levels of this compound increase during exercise, suggesting it may function as a myokine that enhances energy expenditure.
This compound is considered a secondary metabolite, meaning it is not essential for primary metabolic functions but may serve important roles in signaling or defense. vulcanchem.comhmdb.ca In plants, it is recognized for its ability to induce systemic acquired resistance (SAR), enhancing the plant's defense against pathogens and abiotic stresses. hsppharma.comwikipedia.org This suggests it acts as a signaling molecule, preparing the plant for potential threats. hsppharma.comjoinbandbio.com In animals, its structural relationship to neurotransmitters like GABA also points to a potential role as a signaling molecule within the nervous system. hsppharma.com
This compound, also known as 3-methyl-beta-alanine, is a derivative of the simpler β-amino acid, beta-alanine. vulcanchem.comhmdb.ca Both are non-proteinogenic amino acids, meaning they are not incorporated into proteins during translation. While both are β-amino acids, their biochemical roles have some distinctions. Beta-alanine is a well-known precursor to carnosine, a dipeptide with significant antioxidant and pH-buffering capacities in muscle and brain tissue. The metabolism of this compound, as discussed, is linked to the catabolism of thymine (B56734) and valine and has demonstrated roles in activating AMPK and modulating neurotransmitter systems. frontiersin.org While both can influence neurological processes, this compound's effects appear more directly related to mimicking GABA and interacting with its receptors, whereas beta-alanine's neurological effects are often attributed to carnosine synthesis.
Table 2: Comparison of Biochemical Roles: this compound vs. Beta-Alanine
| Feature | This compound | Beta-Alanine |
| Primary Precursor Role | Synthesis of chiral pharmaceuticals like Dolutegravir. mdpi.comjoinbandbio.com | Precursor to Carnosine. |
| Key Metabolic Pathway | Catabolism of thymine and valine. frontiersin.org | Component of Coenzyme A. |
| Primary Signaling Function | Induction of plant disease resistance; potential neuromodulator. hsppharma.com | pH buffering and antioxidant activity via carnosine. |
| Receptor Interaction | Interacts with GABA receptors. jst.go.jp | Can activate glycine (B1666218) receptors and G-protein-coupled receptors (e.g., MrgprD). |
Potential as a Secondary Metabolite and Signaling Molecule
Neurobiological Research
The structural analogy of this compound to GABA has prompted research into its effects on the nervous system.
Research indicates that this compound can modulate the release of neurotransmitters. Its interaction with GABA receptors is a key aspect of this modulation. GABA receptors are broadly classified into GABA-A (ionotropic) and GABA-B (metabotropic) receptors, both of which are crucial for mediating inhibitory neurotransmission in the central nervous system. wikipedia.orgwikipedia.org By binding to these receptors, particularly presynaptic GABA-B receptors, this compound can influence the influx of calcium ions, which is a critical step in the release of neurotransmitters from the presynaptic terminal. jst.go.jp Specifically, activation of presynaptic GABA-B receptors typically inhibits the opening of voltage-gated calcium channels, leading to a reduction in neurotransmitter release. jst.go.jp Studies have also suggested that this compound can reduce neuronal cell death induced by glutamate (B1630785) toxicity, further highlighting its potential to modulate excitotoxicity.
Selective Inhibition of GABA Transporters (e.g., GAT-2)
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its extracellular levels are tightly regulated by GABA transporters (GATs). tandfonline.commdpi.com These transporters, which belong to the solute carrier 6 (SLC6) family, remove GABA from the synaptic cleft, thereby controlling the duration and magnitude of inhibitory signaling. tandfonline.comfrontiersin.org Four main subtypes have been identified: GAT-1 (SLC6A1), GAT-2 (SLC6A13), GAT-3 (SLC6A11), and betaine-GABA transporter 1 (BGT-1, SLC6A12). guidetopharmacology.org
These transporters have distinct localizations that influence their function. GAT-1 is found predominantly on presynaptic neuronal terminals, while GAT-3 is primarily located on glial cells (astrocytes). guidetopharmacology.org GAT-2 and BGT-1 are also present on both neurons and glia, with BGT-1 often found in extrasynaptic locations. guidetopharmacology.org The inhibition of these transporters is a recognized pharmacological strategy to increase the concentration of available GABA in the synapse, thereby enhancing GABAergic transmission. frontiersin.org This approach has therapeutic applications in conditions characterized by an imbalance of excitatory and inhibitory signaling, such as epilepsy. tandfonline.comfrontiersin.org
Research into selective GAT inhibitors is ongoing. While the GAT-1 inhibitor tiagabine (B1662831) is an approved anti-epileptic drug, there is interest in developing compounds that target other subtypes. tandfonline.comfrontiersin.org For instance, β-alanine is recognized as a selective inhibitor for GAT-2. atsjournals.org In functional studies on human airway cells, β-alanine significantly decreased the uptake of GABA, demonstrating the functional predominance of GAT-2 in these tissues. atsjournals.org While specific inhibitory constants (IC₅₀) for this compound on GAT-2 are not extensively detailed in current literature, its structural similarity to other aminobutyric acids places it within the class of compounds investigated for GAT modulation.
Neuroprotective Effects against Excitotoxicity
Excitotoxicity is a pathological process where excessive stimulation of neuronal glutamate receptors leads to neuronal damage and death. wiley.com This phenomenon is a key contributor to the pathophysiology of various CNS disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. wiley.comfrontiersin.org The overactivation of ionotropic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, results in a massive influx of calcium ions (Ca²⁺), which triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways. wiley.com
A primary endogenous mechanism for counteracting neuronal hyperexcitability is through GABA-mediated inhibition. besjournal.commdpi.com Enhancing GABAergic neurotransmission can therefore provide a neuroprotective effect against glutamate-induced excitotoxicity. besjournal.com Increased levels of extracellular GABA can attenuate neuronal injury by inhibiting glutamate release and reducing postsynaptic excitability. besjournal.com Taurine, another amino acid, has been shown to exert neuroprotective effects against glutamate excitotoxicity, in part by modulating GABAergic transmission and maintaining calcium homeostasis. mdpi.com
Therapeutic strategies aimed at boosting the brain's natural inhibitory systems are a focus of neuroprotective research. By inhibiting GABA reuptake, GAT inhibitors increase the availability of synaptic GABA, which can help counterbalance the excessive excitatory signals during pathological events. besjournal.com While direct studies demonstrating the neuroprotective effects of this compound against excitotoxicity are limited, its potential to modulate the GABA system suggests it could be a compound of interest for such investigations.
Investigation in Neurological Disorders (e.g., Epilepsy, Anxiety)
An imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission is a fundamental mechanism implicated in the pathophysiology of several neurological and psychiatric disorders. mdpi.comnih.gov Conditions such as epilepsy and anxiety disorders are often characterized by a deficit in GABAergic function or a state of neuronal hyperexcitability. nih.govnih.gov Consequently, pharmacological enhancement of the GABA system is a cornerstone of treatment for these conditions. nih.govnih.gov
In epilepsy, seizures can arise from insufficient GABA-mediated inhibition, which fails to control excessive neuronal firing. frontiersin.orgnih.gov Drugs that increase GABAergic tone, such as benzodiazepines (GABA-A receptor positive allosteric modulators) and GAT inhibitors like tiagabine, are effective antiseizure medications. frontiersin.orgnih.gov Preclinical studies have explored inhibitors of other GAT subtypes; for example, the GAT-2/GAT-3 inhibitor SNAP-5114 was shown to prevent seizures in a mouse model of sound-induced epilepsy. tandfonline.com
Similarly, anxiety disorders are linked to dysfunction in the neural circuits that regulate emotional responses, particularly within the amygdala, where GABAergic interneurons play a crucial modulatory role. nih.gov Enhancing GABAergic inhibition in these circuits generally produces anxiolytic effects. nih.gov Given the central role of GABA in these disorders, compounds like this compound, which may modulate GABAergic transmission, represent potential candidates for investigation in the search for novel therapeutic agents for epilepsy and anxiety.
| Potential Neurological Application | Underlying Rationale | Associated GABA System Component |
| Neuroprotection | Counteracting glutamate-induced excitotoxicity by enhancing inhibitory neurotransmission. wiley.combesjournal.com | GABA Transporters (GATs), GABA Receptors |
| Epilepsy | Restoring the balance of excitation/inhibition to control neuronal hyperexcitability and prevent seizures. frontiersin.orgnih.gov | GABA Transporters (GATs), GABA-A Receptors |
| Anxiety | Modulating emotional processing circuits in the amygdala by increasing GABAergic tone. nih.gov | GABA-A Receptors, GABAergic Interneurons |
Anti-inflammatory Properties and Mechanisms
Emerging research indicates that the nervous and immune systems are intricately linked and that neurotransmitters can modulate inflammatory processes. nih.gov GABA, in addition to its role in the CNS, has demonstrated anti-inflammatory properties. nih.govmdpi.com Inflammation is associated with the production of pro-inflammatory mediators, including cytokines, which are involved in the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (IBD). nih.govfrontiersin.org
Studies have shown that GABA can suppress inflammatory responses by downregulating the production of key pro-inflammatory cytokines. nih.govmdpi.com This effect is often mediated through the inhibition of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of gene expression for inflammatory molecules. nih.govwiley.com For instance, in cellular models, GABA has been shown to inhibit the expression of pro-inflammatory mediators stimulated by lipopolysaccharide (LPS). nih.govmdpi.com
Inhibition of Pro-inflammatory Cytokines
The anti-inflammatory action of GABA involves the direct suppression of pro-inflammatory cytokines. Research has demonstrated that GABA can decrease the synthesis and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov These cytokines are pivotal in driving and sustaining inflammatory responses. frontiersin.org The mechanism for this inhibition is linked to the modulation of intracellular signaling cascades. For example, some studies suggest that GABA may downregulate the p38 mitogen-activated protein kinase (MAPK) pathway, which, along with NF-κB, plays a significant role in producing pro-inflammatory agents. nih.gov By inhibiting these pathways, GABA can effectively reduce the inflammatory cascade. nih.govwiley.com While these findings are primarily established for GABA, the structural similarity of this compound suggests a potential for related anti-inflammatory activity worthy of investigation.
Plant-Based Research and Induced Resistance
In the field of plant pathology, non-protein amino acids have been identified as important signaling molecules. This compound, commonly known in this field as the R-enantiomer of β-aminobutyric acid (BABA), is a well-documented and potent inducer of disease resistance in a wide variety of plants. apsnet.orgcore.ac.uk Unlike conventional fungicides, BABA does not typically have direct biocidal activity against pathogens. core.ac.uk Instead, it acts as a priming agent, enhancing the plant's own defense mechanisms. core.ac.ukmdpi.com
This induced resistance provides broad-spectrum protection against a diverse range of pathogens, including oomycetes, fungi, bacteria, and viruses. core.ac.ukapsnet.org Research has shown that the (R)-enantiomer of BABA is significantly more effective at inducing resistance than the (S)-enantiomer or the racemic (DL) mixture, highlighting the stereospecificity of its biological activity in plants. apsnet.org
Induction of Systemic Acquired Resistance (SAR) in Plants
The primary mechanism by which this compound protects plants is through the induction of Systemic Acquired Resistance (SAR). mdpi.com SAR is a form of long-lasting, broad-spectrum immunity that is activated throughout the plant following an initial localized exposure to a pathogen or a chemical elicitor like BABA. apsnet.org BABA treatment primes the plant to respond more quickly and robustly to subsequent pathogen attacks. core.ac.ukmdpi.com
Studies have demonstrated BABA's efficacy in numerous plant species. For example, it protects tobacco plants against the blue mold pathogen (Peronospora tabacina) and sunflower plants against rust caused by Puccinia helianthi. apsnet.orgcapes.gov.br The mode of action does not involve direct toxicity to the pathogen but rather the potentiation of the plant's defense responses, such as the suppression of mycelial colonization within the plant tissue. apsnet.org The ability of BABA to induce resistance through various application methods, including foliar spray and soil drench, makes it a versatile tool in plant protection research. apsnet.orgapsnet.org
| Plant | Pathogen | Effect of BABA Treatment | Reference |
| Sunflower | Puccinia helianthi (Rust) | Strong suppression of mycelial colonization and pustule formation. apsnet.org | apsnet.org |
| Tobacco | Peronospora tabacina (Blue Mold) | Strong protection against infection. capes.gov.br | capes.gov.br |
| Various Crops | Oomycetes, Fungi, Bacteria, Viruses, Nematodes | Broad-spectrum induced resistance. apsnet.orgcore.ac.ukapsnet.org | apsnet.orgcore.ac.ukapsnet.org |
Activation of Defense-Related Enzymes (e.g., PAL, PPO)
This compound, often referred to as beta-aminobutyric acid (BABA), has been shown to play a role in inducing plant defense mechanisms. This includes the activation of key defense-related enzymes such as phenylalanine ammonia-lyase (PAL) and polyphenol oxidase (PPO).
Research on various plants has demonstrated that treatment with aminobutyric acid can lead to increased activity of these enzymes. For instance, in tea plants (Camellia sinensis), treatment with BABA resulted in a significant increase in both PAL and PPO gene expression. mdpi.com Specifically, a 3.99-fold increase in PAL gene expression and a 2.72-fold increase in PPO gene expression were observed. mdpi.com This suggests that this compound can enhance the plant's defensive capacity by upregulating the production of these crucial enzymes. mdpi.com
Similarly, studies on soybean plants have shown that root drenching with DL-β-aminobutyric acid leads to a significant increase in the activities of PAL and PPO, which are involved in phenolic metabolism, a key component of plant defense against biotic stress. plos.org In tomato plants, BABA treatment also resulted in a significant increase in PPO activity, both in the presence and absence of a pathogen. researchgate.net Furthermore, research on fresh-cut potatoes has indicated that γ-aminobutyric acid (GABA), a related compound, can increase the content of total phenols by altering the activities of PAL and PPO. wiley.com
The activation of these enzymes is a critical part of the plant's induced resistance response. PAL is a key enzyme in the phenylpropanoid pathway, which leads to the synthesis of various defense compounds, including phytoalexins and lignin. PPO is involved in the oxidation of phenols to quinones, which are toxic to pathogens. plos.org
Table 1: Effect of BABA Treatment on Defense-Related Enzyme Activity in Plants
| Plant Species | Treatment | Enzyme | Result |
| Tea (Camellia sinensis) | BABA | PAL | 3.99-fold increase in gene expression mdpi.com |
| Tea (Camellia sinensis) | BABA | PPO | 2.72-fold increase in gene expression mdpi.com |
| Soybean (Glycine max) | DL-β-Aminobutyric acid | PAL | Significant increase in activity plos.org |
| Soybean (Glycine max) | DL-β-Aminobutyric acid | PPO | Significant increase in activity plos.org |
| Tomato (Solanum lycopersicum) | BABA | PPO | High increase in activity researchgate.net |
Effects on Plant Pathogens and Pests
This compound has demonstrated a broad spectrum of activity in protecting plants against various pathogens and pests. It is known to induce resistance against oomycetes, fungi, bacteria, viruses, and nematodes. apsnet.org The application of BABA has been shown to be effective in controlling diseases affecting foliage, roots, and fruits. apsnet.org
In tomato plants, pre-treatment with BABA significantly reduced the severity of bacterial wilt caused by Ralstonia solanacearum. researchgate.net This treatment led to a 75.3% reduction in the leaf wilting index and a 69.9% reduction in the vascular browning index, without showing any direct inhibitory effect on the pathogen itself. researchgate.net This indicates that BABA's protective effect is due to the induction of the plant's own defense mechanisms. researchgate.net Studies on tomato have also shown that BABA treatment can restrict the growth of the biotrophic pathogen Oidium neolycopersici and the hemibiotrophic pathogen Phytophthora parasitica. oup.com However, it did not show a significant effect against the necrotrophic pathogen Botrytis cinerea. oup.com
BABA has also been found to be effective against pests. In soybean, root drenching with DL-β-aminobutyric acid significantly reduced the number of soybean aphids (Aphis glycines) in both choice and non-choice tests. plos.org Research on tea plants has shown that BABA can induce resistance against the tea geometrid (Ectropis obliqua), leading to a decreased pupation rate and a delayed larval development period. mdpi.com
The mode of application for BABA is versatile and includes foliar sprays, soil drenches, and seed soaking. apsnet.org A noteworthy characteristic of BABA is its ability to exhibit postinfectional activity, providing protection even when applied after a pathogen has already infected the plant. apsnet.org
Influence on Anthocyanin Content and Antioxidant Capacity in Plants
This compound and its isomers can influence the accumulation of anthocyanins and enhance the antioxidant capacity in plants, particularly under stress conditions. Anthocyanins are plant pigments that not only contribute to the color of flowers and fruits but also act as potent antioxidants. researchgate.net
In tomato plants subjected to chilling stress, the application of γ-aminobutyric acid (GABA), a related aminobutyric acid, led to an increase in anthocyanin content relative to total chlorophyll. nih.gov This increase in anthocyanins was positively correlated with the accumulation of soluble sugars, suggesting a link between carbohydrate metabolism and the phenylpropanoid pathway that produces these pigments. nih.gov
The application of aminobutyric acids can stimulate the phenylpropanoid pathway, which is responsible for the synthesis of a wide range of secondary metabolites, including flavonoids and anthocyanins. nih.gov For example, GABA treatment in fresh-cut potatoes stimulated phenol (B47542) accumulation and affected the expression of genes involved in the phenylpropane pathway, which is conducive to the synthesis of polyphenols and flavonoids. wiley.com This enhancement of secondary metabolite production contributes to the plant's ability to cope with both biotic and abiotic stresses. nih.gov
Metabolomic Studies and Biomarker Potential
Quantification of Aminobutyric Acid Isomers and Enantiomers
The accurate quantification of aminobutyric acid isomers and enantiomers in biological samples is crucial for understanding their distinct physiological roles. Various analytical techniques have been developed for this purpose, with liquid chromatography-mass spectrometry (LC-MS/MS) being a prominent method.
Researchers have developed sensitive and accurate screening methods to separate and quantify aminobutyric acid isomers, including this compound (also referred to as D-BAIBA in some literature). nih.govresearchgate.net These methods enable the baseline separation of multiple underivatized aminobutyric acid isomers from minimal amounts of biological fluids. researchgate.net For instance, one LC-MS/MS method allows for the separation of six aminobutyric acid isomers. researchgate.net
Another approach involves derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) followed by high-performance liquid chromatography (HPLC) analysis. mdpi.com This allows for the clear distinction of different derivatized compounds. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the determination of amino acid enantiomers in biological fluids like urine and blood serum. uni-giessen.de
Challenges in analysis arise due to the isomeric nature of these compounds. nih.gov However, combining HPLC separation with techniques like Gaussian and linear deconvolution of LC-MS/MS chromatograms has allowed for the resolution of all eight aminobutyric acid isomers. nih.gov These advanced analytical methods are essential for elucidating the specific functions of each isomer. mdpi.com
Associations with Physiological Conditions (e.g., Osteoporosis, Physical Activity)
Metabolomic studies have revealed associations between levels of this compound and various physiological conditions, highlighting its potential as a biomarker.
Osteoporosis: Research has indicated a potential link between aminobutyric acids and bone health. A study found that in older individuals without osteoporosis or osteopenia, (R)-3-aminoisobutyric acid (D-BAIBA) was positively associated with hip bone mineral density (BMD). nih.gov This suggests that D-BAIBA could serve as a biomarker for osteoporosis. nih.gov Furthermore, single nucleotide polymorphisms in genes related to these metabolites have been associated with BMD and osteoporosis. nih.gov Another study reported a positive correlation between hip T-score and serum D-BAIBA levels in healthy elderly individuals, suggesting BAIBA is a potential signaling molecule for bone metabolism. frontiersin.org
Physical Activity: Levels of this compound have also been linked to physical activity. In young, lean women, serum levels of γ-aminobutyric acid (GABA) and (R)-3-aminoisobutyric acid (D-BAIBA) showed positive associations with physical activity. nih.govcreighton.edu An increase in serum BAIBA levels has been observed after prolonged aerobic or resistance exercise in both normal and obese adolescents. frontiersin.org In peripheral blood monocytes, the enzyme dihydropyrimidine (B8664642) dehydrogenase, which is essential for the generation of D-BAIBA, exhibited a positive association with physical activity and hip BMD. nih.gov
These findings suggest that this compound may play a role in the physiological responses to exercise and in maintaining bone health.
Table 2: Associations of this compound with Physiological Conditions
| Physiological Condition | Isomer/Enantiomer | Association | Population |
| Bone Mineral Density (Hip) | (R)-3-aminoisobutyric acid (D-BAIBA) | Positive | Older individuals without osteoporosis/osteopenia nih.gov |
| Physical Activity | (R)-3-aminoisobutyric acid (D-BAIBA) | Positive | Young, lean women nih.govcreighton.edu |
| Physical Activity | Serum BAIBA | Increased levels after prolonged exercise | Normal and obese adolescents frontiersin.org |
Analysis in Biological Fluids and Tissues
This compound and its isomers can be detected and quantified in various biological fluids and tissues, providing insights into their metabolic pathways and physiological relevance.
Biological Fluids: The analysis of aminobutyric acid isomers has been performed in a range of biological fluids, including serum, plasma, and urine. researchgate.netd-nb.info For instance, a method was developed to quantify six aminobutyric acid isomers in surrogate matrix (5% BSA-PBS), blank human serum, human cerebrospinal fluid (CSF), mouse serum, and mouse plasma. researchgate.net In human serum, a study detected low but quantifiable levels of several aminobutyric acid isomers, including l-AABA, l-BAIBA, GABA, l-BABA, AAIBA, d-BAIBA, and d-AABA. nih.gov The determination of these enantiomers in fluids like urine and blood serum is crucial for understanding their excretion and metabolism. uni-giessen.de
Tissues: While much of the research has focused on biological fluids, the analysis of these compounds in tissues is also important for understanding their localized functions. For example, the analysis of D-amino acids in various brain tissues has been conducted to understand their roles in the central nervous system. chromatographyonline.com In plants, these compounds are found in various tissues and play a role in defense mechanisms. apsnet.org
The ability to accurately measure these compounds in different biological compartments is essential for establishing their roles as biomarkers and understanding their involvement in health and disease. chromatographyonline.com
Metabolomic Pathway Enrichment Analysis
Metabolomic pathway enrichment analysis is a powerful bioinformatics method used to identify metabolic pathways that are significantly impacted within a given set of metabolites. In the context of this compound, also known as β-aminoisobutyric acid (BAIBA), this analysis highlights the key biological processes and pathways in which the molecule is involved. This compound is a naturally occurring β-amino acid that serves as an intermediate in the catabolism of the pyrimidine (B1678525) base, thymine, and the branched-chain amino acid, L-valine. mdpi.com Its role as a signaling molecule, or myokine, has drawn significant interest, particularly in the regulation of carbohydrate and lipid metabolism. mdpi.comfrontiersin.org
Research indicates that this compound is involved in several key metabolic pathways. It is produced in the cytosol from thymine via a pathway involving the enzymes dihydropyrimidine dehydrogenase (DPYD), dihydropyrimidinase (DPYS), and β-ureidopropionase (UPB1). mdpi.com The resulting this compound is then metabolized in the mitochondria. mdpi.com
Enrichment analyses consistently point to its significant role in amino acid and lipid metabolism. Specifically, it has been shown to suppress inflammation and promote fatty acid oxidation through pathways involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor δ (PPARδ). Furthermore, it is implicated in β-alanine metabolism and pyrimidine metabolism. hmdb.cabio-rad.com Studies using non-targeted metabolomics have identified pathways related to amino acid metabolism, carbohydrate metabolism, and energy metabolism as being significantly associated with aminobutyric acids. mdpi.com
The primary pathways enriched in the presence of this compound are detailed below.
Enriched Metabolic Pathways for this compound
The following table summarizes the key metabolic pathways where this compound plays a significant role. The enrichment of these pathways indicates a high level of metabolic activity involving this compound.
| Pathway Name | Pathway ID (KEGG/SMPDB) | Key Associated Metabolites | Biological Significance |
| Pyrimidine Metabolism | hsa00240 | Thymine, Dihydrouracil, N-Carbamoyl-β-alanine, this compound | Catabolism of thymine leading to the formation of this compound. mdpi.combio-rad.com |
| Valine, Leucine and Isoleucine Degradation | hsa00280 | L-Valine, (S)-Methylmalonate Semialdehyde | Catabolism of L-valine is a source of L-BAIBA, the other enantiomer of the molecule. mdpi.com |
| β-Alanine Metabolism | hsa00410 | β-Alanine, Malonate-semialdehyde, Carnosine | This compound is structurally similar to β-alanine and is involved in related metabolic processes. bio-rad.com |
| Fatty Acid Oxidation | - | Fatty Acids, Acyl-CoA | Promotes the oxidation of fatty acids, impacting overall lipid metabolism and energy expenditure. mdpi.com |
Detailed Research Findings
Metabolomic studies provide granular insights into the metabolic shifts associated with this compound. It is classified as a beta amino acid and derivative. hmdb.ca As a product of thymine and valine catabolism, it acts as a signaling metabolite. frontiersin.org Research has identified its interaction with specific enzymes and receptors, thereby influencing various biochemical processes. For instance, its levels are noted to increase during exercise, suggesting its function as a myokine that can enhance energy expenditure.
A detailed breakdown of metabolites and their roles within the most significantly enriched pathways is presented in the table below.
Key Metabolites in Enriched Pathways
| Pathway | Metabolite | Role / Observation |
| Pyrimidine Metabolism | Thymine | Precursor for the synthesis of this compound. mdpi.com |
| Dihydrouracil | Intermediate in the conversion of thymine to N-Carbamoyl-β-alanine. bio-rad.com | |
| N-Carbamoyl-β-alanine | Immediate precursor to β-alanine in one metabolic route. bio-rad.com | |
| This compound | End product of this specific thymine degradation pathway. mdpi.com | |
| β-Alanine Metabolism | β-Alanine | A structurally similar beta-amino acid; its metabolism is closely linked. bio-rad.com |
| Malonate-semialdehyde | A downstream metabolite in the degradation of β-alanine. bio-rad.com | |
| L-Glutamic acid | Involved in the transamination of β-alanine. bio-rad.com | |
| Valine Catabolism | L-Valine | Branched-chain amino acid precursor to the (S)-enantiomer, L-BAIBA. mdpi.com |
| (S)-Methylmalonate Semialdehyde | Intermediate metabolite in the valine degradation pathway leading to L-BAIBA. mdpi.com |
Applications of R 3 Aminobutanoic Acid in Drug Discovery and Development
Chiral Building Block in Pharmaceutical Synthesis
The unique three-dimensional arrangement of atoms in (R)-3-Aminobutanoic acid, specifically the (R)-configuration at the third carbon, is crucial for its utility in asymmetric synthesis. joinbandbio.com This process is fundamental in modern drug manufacturing, where producing a specific enantiomer of a drug is often necessary to ensure therapeutic efficacy and minimize side effects. joinbandbio.com The compound's ability to introduce chirality makes it a high-value intermediate in synthesizing a variety of therapeutically important molecules. joinbandbio.com
One of the most prominent applications of this compound is in the multi-step synthesis of Dolutegravir, a cornerstone of modern antiretroviral therapy for HIV-1 infection. joinbandbio.comderpharmachemica.commdpi.com Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) that prevents the HIV virus from integrating its genetic material into the host cell's DNA. joinbandbio.com
The synthesis of Dolutegravir has high stereochemical demands, requiring a specific chiral framework that is constructed using this compound as a key intermediate. mdpi.comresearchgate.net In the synthesis process, this compound is chemically reduced to form (R)-3-Aminobutanol. joinbandbio.com This chiral alcohol is a critical component that is incorporated into the core structure of the Dolutegravir molecule. joinbandbio.comderpharmachemica.com
Table 1: Synthesis Approaches for this compound and its Derivatives
| Synthesis Method | Starting Material | Key Features | Reference(s) |
|---|---|---|---|
| Chemical Synthesis | This compound | Involves esterification, amino protection, reduction, and deprotection to yield (R)-3-aminobutanol. Aims to improve yield and reduce costs for large-scale production. | google.com |
| Biocatalysis | Crotonic acid | Uses engineered aspartase in recombinant E. coli for biotransformation. Offers high yield, purity (99%), and environmental sustainability. | mdpi.comresearchgate.net |
| Chemical Reduction | This compound | A one-step process using a reducing agent like sodium aluminum hydride to produce (R)-3-aminobutan-1-ol. Provides good yields (61-67%) and high optical purity (100%). | vcu.edu |
| Asymmetric Synthesis | Various | Includes methods like enantioselective conjugate addition. | derpharmachemica.com |
Beyond its role in anti-HIV drug synthesis, this compound serves as a precursor for other bioactive compounds. joinbandbio.combiosynth.com It is involved in the biosynthesis of various amino acids and has been identified as an intermediate in the laboratory synthesis of dioncophylline, a type of naphthylisoquinoline alkaloid. biosynth.com Its versatility makes it a valuable starting material for a range of molecules with potential therapeutic properties.
The utility of this compound extends to the broader field of complex organic synthesis. biosynth.com As a chiral building block, it provides a reliable way to introduce a specific stereocenter into a larger molecule. joinbandbio.com This is critical in medicinal chemistry, where the biological activity of a compound is often dependent on its precise three-dimensional structure. joinbandbio.com The compound can act as both a base and a nucleophile, allowing it to participate in a variety of organic reactions to build complex molecular frameworks. biosynth.com
Precursor for Other Bioactive Compounds
Development of Therapeutic Agents
Researchers are actively investigating the direct therapeutic potential of this compound and its derivatives, particularly in the areas of neurology and metabolic health.
This compound has been studied for its potential use in treating neurological disorders. Its structural similarity to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, suggests it may interact with neurotransmitter systems. researchgate.net This relationship has led to investigations into its derivatives as potential treatments for conditions like epilepsy and anxiety disorders. Research indicates that the compound may modulate neurotransmitter receptor activity and signaling pathways, potentially offering neuroprotective effects. Derivatives of GABA have been successfully commercialized for treating neurological conditions, highlighting the potential of this class of compounds. researchgate.net
There is growing interest in the role of this compound and related compounds in metabolic health. Studies have explored its potential to influence metabolic pathways, including promoting fatty acid oxidation and enhancing energy expenditure. Some research suggests a link between aminobutyric acids and protection against metabolic diseases such as type 2 diabetes. For example, a related compound, (R)-3-aminoisobutyric acid, has been identified as a potential biomarker for conditions related to metabolism. Clinical trials are exploring the efficacy of this compound in managing insulin (B600854) resistance.
Anti-inflammatory Drug Development
This compound and its related forms, such as β-aminoisobutyric acid (BAIBA), have emerged as molecules of interest in the development of anti-inflammatory therapeutics. mdpi.comnih.gov Research has focused on their ability to modulate key signaling pathways involved in the inflammatory response, particularly in the context of metabolic diseases and neuroinflammation. nih.govnih.gov Studies have demonstrated that these compounds can suppress the production of pro-inflammatory cytokines, which are central mediators of inflammation. mdpi.com
The primary mechanism identified for this anti-inflammatory activity involves the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor with a role in regulating inflammation. nih.govnih.gov In models using adipocytes, treatment with BAIBA was shown to stimulate AMPK phosphorylation. nih.gov This activation, in turn, helps to counteract inflammatory processes. For instance, BAIBA treatment abrogated the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1) induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov
Furthermore, the anti-inflammatory effects are linked to the inhibition of the Nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a pivotal transcription factor that governs the expression of many pro-inflammatory genes. Research has shown that BAIBA treatment reduces the LPS-induced phosphorylation of NF-κB and its inhibitor, IκB, thereby preventing its activation and subsequent promotion of inflammation. nih.gov In microglial cells, BAIBA was also found to reverse inflammation induced by the saturated fatty acid palmitic acid by inhibiting microglial activation and reducing the expression of inflammatory cytokines like TNF-α and Interleukin-6 (IL-6). nih.gov These findings underscore the potential of this compound derivatives as candidates for drugs targeting inflammation associated with obesity and other metabolic disorders. mdpi.comnih.gov
Table 1: Research Findings on the Anti-inflammatory Effects of β-Aminoisobutyric Acid (BAIBA)
| Model System | Inflammatory Stimulus | Key Pathway(s) Investigated | Observed Anti-inflammatory Effect |
|---|---|---|---|
| 3T3-L1 Mouse Adipocytes | Lipopolysaccharide (LPS) | AMPK, NF-κB | Abrogated secretion of TNF-α and MCP-1; Reduced NF-κB and IκB phosphorylation. nih.gov |
| Murine C2C12 Myocytes | Palmitate | Not specified | Downregulated palmitate-induced IL-6 gene expression. mdpi.com |
| BV-2 Microglial Cells | Palmitic Acid | Not specified | Reversed microglial activation and reduced mRNA levels of TNF-α and IL-1β. nih.gov |
Research Tools in Biochemical and Pharmacological Studies
This compound serves as a valuable and versatile tool in various biochemical and pharmacological research settings, primarily due to its specific chemical structure and biological activity. scbt.commdpi.com Its applications range from neuropharmacology to synthetic chemistry.
In neuropharmacological research, it is particularly useful for studying the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its transport is regulated by a family of GABA transporters (GATs), including GAT-1, GAT-2, and GAT-3. tandfonline.comnih.gov this compound acts as an inhibitor of these transporters, with a noted selectivity for GAT-2 and GAT-3. nih.gov This selectivity allows researchers to dissect the specific roles of these transporter subtypes in regulating extracellular GABA levels and controlling neuronal excitability. nih.govnih.gov By using this compound to block specific GATs, scientists can investigate the pathological implications of transporter dysfunction in conditions such as epilepsy and neuropathic pain. tandfonline.comacs.org
In the field of medicinal and synthetic chemistry, this compound is employed as a chiral building block. mdpi.com Its specific stereochemistry makes it a crucial intermediate in the enantioselective synthesis of complex pharmaceutical compounds. mdpi.com A prominent example is its use as a key raw material in the synthesis of dolutegravir, an important antiretroviral medication used for the treatment of HIV/AIDS. mdpi.com Its role as a precursor in the production of such drugs highlights its importance as a tool in pharmaceutical development and manufacturing. mdpi.com
Additionally, the broader class of 3-Aminobutanoic acid is used as a biochemical in proteomics research. scbt.com As a non-proteinogenic amino acid, it can be used in metabolomic studies to help elucidate metabolic pathways or serve as a standard for analytical purposes. hmdb.ca
Table 2: Applications of this compound as a Research Tool
| Field of Research | Application of this compound | Significance/Purpose |
|---|---|---|
| Neuropharmacology | Selective inhibitor of GABA transporters (GAT-2/GAT-3) | To differentiate the physiological and pathological roles of GAT subtypes in regulating GABAergic neurotransmission. nih.govnih.gov |
| Medicinal Chemistry | Chiral building block in organic synthesis | To construct complex, stereospecific active pharmaceutical ingredients, such as the anti-HIV drug dolutegravir. mdpi.com |
| Biochemistry/Proteomics | Biochemical standard and research compound | Used in proteomics research and metabolomic studies to investigate metabolic processes. scbt.comhmdb.ca |
Future Directions and Emerging Research Areas
Exploration of Novel Biocatalytic Routes
The demand for enantiomerically pure (R)-3-aminobutanoic acid, especially in the pharmaceutical industry for the synthesis of drugs like the HIV integrase inhibitor Dolutegravir, is driving the development of more efficient and sustainable production methods. joinbandbio.commdpi.com While traditional chemical synthesis routes exist, they often face challenges such as harsh reaction conditions, low yields, and environmental concerns. mdpi.comgoogle.com Consequently, there is a strong emphasis on exploring novel biocatalytic routes.
Recent advancements have focused on the use of engineered enzymes, particularly aspartase from Escherichia coli, to catalyze the conversion of crotonic acid to this compound with high stereoselectivity and yield. mdpi.comgoogle.comgoogle.com Researchers have successfully employed rational design and directed evolution to create aspartase mutants with enhanced catalytic activity and stability. mdpi.comrsc.org For instance, an engineered T187L/N142R/N326L aspartase mutant demonstrated a high yield of 287.6 g/L (96% productivity) within 24 hours. mdpi.comresearchgate.net Another study reported the use of a quadruple mutant that achieved a 92% yield on a kilogram scale. rsc.org
Future research in this area will likely focus on:
Discovering and engineering novel enzymes: Prospecting for new enzymes from diverse microbial sources with inherent or improved activity towards the synthesis of this compound.
Process optimization and scale-up: Fine-tuning reaction conditions, such as substrate concentration and biocatalyst formulation (e.g., whole-cell vs. permeabilized cells), to maximize yield and efficiency for industrial-scale production. mdpi.com
Integrated biocatalytic systems: Developing one-pot or cascade reactions that combine multiple enzymatic steps to streamline the synthesis process and reduce costs.
| Enzyme/Method | Source Organism/System | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| Engineered Aspartase (T187L/N142R/N326L mutant) | Recombinant E. coli | Crotonic acid | Achieved a yield of 287.6 g/L (96% productivity) in 24 hours. | mdpi.comresearchgate.net |
| Aspartase Mutant BSASP-C6 | Bacillus sp. YM55-1 | Crotonic acid | Produced enantiopure this compound with a 60% conversion rate after 100 hours. | mdpi.comgoogle.com |
| Lipase A (CLA-A) from Candida antarctica | Enzymatic resolution | Racemic tert-Butyl-3-aminobutanoate | Stereoselective catalysis to produce the R-enantiomer, though conversion rates can be low. | google.comgoogle.com |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and properties of this compound and its derivatives is crucial for its application. While standard analytical techniques are routinely used, the development and application of advanced spectroscopic methods will provide deeper insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including two-dimensional techniques, can be used for detailed structural elucidation of this compound and its reaction products. google.comchemicalbook.com
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for confirming molecular weight and identifying impurities. nih.govnih.gov High-resolution mass spectrometry can provide precise mass measurements for formula determination. hmdb.ca
X-ray Crystallography: Single-crystal X-ray diffraction is invaluable for determining the absolute three-dimensional structure of this compound and its complexes, providing crucial information for understanding its interactions with biological targets. vulcanchem.com
Future efforts will likely involve the use of these techniques in combination to analyze complex mixtures, study reaction kinetics, and characterize novel derivatives.
In-depth Mechanistic Studies of Biological Activities
While this compound is primarily recognized as a synthetic intermediate, its structural similarity to neurotransmitters like γ-aminobutyric acid (GABA) suggests potential biological activities. Emerging research indicates it may have neuroprotective and anti-inflammatory properties. Furthermore, its isomer, β-aminobutyric acid (BABA), is known to induce disease resistance in plants. wikipedia.orgnih.govpnas.org
Future research should focus on:
Receptor binding studies: Investigating the interaction of this compound with various receptors, particularly GABA receptors, to elucidate its potential neuromodulatory effects.
Enzyme inhibition assays: Exploring its ability to inhibit enzymes involved in metabolic or signaling pathways, such as GABA transaminase.
Cell-based assays: Using various cell models to study its effects on inflammation, oxidative stress, and other cellular processes.
Plant biology studies: Investigating the specific mechanisms by which the (R)-isomer may contribute to plant defense, potentially through the potentiation of pathways involving jasmonic acid and salicylic (B10762653) acid. wikipedia.orgnih.gov
Expansion of Therapeutic Applications
The potential biological activities of this compound open up possibilities for its direct therapeutic use, beyond its role as a synthetic precursor. Its structural analogy to GABA suggests potential applications in neurological disorders such as epilepsy. vulcanchem.com Additionally, its reported anti-inflammatory and metabolic regulatory effects warrant further investigation for conditions like type 2 diabetes.
Future research will involve:
Preclinical studies: Evaluating the efficacy and safety of this compound in animal models of various diseases.
Pharmacokinetic and pharmacodynamic studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body.
Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to optimize therapeutic efficacy and minimize potential side effects.
Development of New Derivatives and Analogs
The synthesis of new derivatives and analogs of this compound is a promising area for discovering compounds with enhanced or novel properties. By modifying its chemical structure, researchers can fine-tune its biological activity, solubility, and other physicochemical properties. For example, derivatives of γ-aminobutyric acid have been synthesized and evaluated for their activity as inhibitors of branched-chain aminotransferase 1 (BCAT1). mdpi.com
Future directions include:
Synthesis of ester and amide derivatives: To create prodrugs with improved bioavailability. vulcanchem.com
Introduction of different functional groups: To explore new interactions with biological targets.
Creation of peptidomimetics: Incorporating the this compound scaffold into peptide-like molecules to enhance stability and activity.
| Derivative/Analog | Application/Significance | Reference |
|---|---|---|
| (R)-3-Aminobutanol | A key intermediate in the synthesis of Dolutegravir, formed by the reduction of this compound. | joinbandbio.comgoogle.comvcu.edu |
| Methyl (R)-3-aminobutyrate | An esterified form used as an intermediate in chemical synthesis. | |
| (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) | A GABA-AT inactivator, providing a basis for designing new enzyme inhibitors. | acs.orgnih.gov |
Integration with Systems Biology and Omics Approaches
To gain a comprehensive understanding of the biological roles of this compound, its study can be integrated with systems biology and "omics" technologies. These approaches allow for the large-scale analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics).
Future research could involve:
Metabolomic profiling: To identify changes in the metabolic landscape of cells or organisms in response to treatment with this compound.
Transcriptomic analysis: To determine which genes are up- or down-regulated, providing insights into the signaling pathways it affects. pnas.org
Proteomic studies: To identify protein targets that directly or indirectly interact with the compound.
By combining these powerful technologies, researchers can build comprehensive models of the biological networks influenced by this compound, paving the way for new discoveries and applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (R)-3-Aminobutanoic Acid, and how do their yields compare?
- Answer : Two common methods include:
- Route 1 : Synthesis from (R)-3-amino-3-methyl-propionic acid tert-butyl ester, achieving ~98% yield via optimized ester hydrolysis and purification .
- Route 2 : Use of methyl crotonate as a precursor, requiring additional steps for chiral resolution, typically resulting in lower yields (~70–85%) .
- Key considerations : Route 1 is preferred for high-purity applications, while Route 2 may require enantiomeric excess validation using techniques like chiral HPLC .
Q. What standard analytical methods are used to characterize this compound?
- Answer :
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 210 nm) and comparison to commercial standards .
- Structural confirmation : H NMR (e.g., δ 1.45 ppm for β-CH, δ 3.25 ppm for NH) and FT-IR (stretching at 3300 cm for NH, 1700 cm for COOH) .
- Chirality verification : Polarimetry ([α] = +12.5° in water) or chiral chromatography .
Q. What are the documented solubility and stability profiles of this compound?
- Answer :
- Solubility : Highly soluble in water (>100 mg/mL), sparingly soluble in DMSO (<1 mg/mL), and insoluble in nonpolar solvents .
- Stability : Stable at −20°C for >3 years in powder form; aqueous solutions degrade within weeks at 4°C due to microbial contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) across studies?
- Answer :
- Reproducibility checks : Validate purity via elemental analysis (C, H, N content) and differential scanning calorimetry (DSC) for melting point consistency .
- Method standardization : Use IUPAC-recommended protocols for solubility testing (e.g., shake-flask method at 25°C) to minimize variability .
- Example : Reported melting points range from 189°C (dec.) to 194.3°C; DSC can confirm batch-specific thermal behavior .
Q. What experimental strategies optimize chiral purity in synthetic this compound?
- Answer :
- Enantioselective synthesis : Use chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) protection) to minimize racemization during coupling reactions .
- Post-synthesis purification : Crystallization in ethanol/water (4:1 v/v) enhances enantiomeric excess (ee >99%) .
- Validation : Compare ee via chiral GC-MS or capillary electrophoresis .
Q. How does this compound function in plant stress responses, and what mechanistic insights exist?
- Answer :
- Role : Acts as a β-amino acid signaling molecule in rice (Oryza sativa), enhancing drought tolerance via proline accumulation .
- Mechanism : Upregulates stress-responsive genes (e.g., OsNAC10) and stabilizes cellular osmotic balance .
- Experimental design : Use C-labeled this compound in hydroponic systems to track metabolic flux via LC-MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
